2-(3-Hydroxypropyl)benzimidazole
Overview
Description
2-(3-Hydroxypropyl)benzimidazole is a heterocyclic aromatic organic compound that features a benzimidazole ring fused with a propanol group. This compound is part of the benzimidazole family, which is known for its diverse pharmacological properties and applications in various scientific fields. The benzimidazole nucleus is a stable platform that has been extensively studied for its biological and chemical properties .
Mechanism of Action
Target of Action
2-(3-Hydroxypropyl)benzimidazole, also known as 2-Benzimidazolepropanol or 3-(1H-Benzo[d]imidazol-2-yl)propan-1-ol, is a compound that has been shown to have antibacterial and antitumor activity . It has been found to be active against methicillin-resistant Staphylococcus aureus (MRSA), showing strong inhibitory effects on bacterial cell growth . The primary targets of this compound are therefore bacterial cells and tumor cells.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the targets’ function. The compound is an electron donor, due to the lone pair of the nitrogen atom in the imidazole ring . This nitrogen atom also acts as a proton acceptor . The protonation of the this compound unit results in significant delocalization of the electron density within the imidazole ring .
Biochemical Pathways
The biochemical pathways affected by this compound are those related to bacterial cell growth and tumor cell proliferation. The compound’s interaction with its targets can lead to changes in these pathways, resulting in the inhibition of bacterial cell growth and tumor cell proliferation . The specific pathways affected can vary depending on the type of bacteria or tumor cells involved.
Result of Action
The result of the action of this compound is the inhibition of bacterial cell growth and tumor cell proliferation . This can lead to the reduction or elimination of bacterial infections and tumors, respectively. The specific molecular and cellular effects of the compound’s action can vary depending on the type of bacteria or tumor cells involved.
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s activity. For example, the compound is a chloroform extract of the bark of the tree, Pongamia pinnata , suggesting that it may be more stable and effective in certain environments
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxypropyl)benzimidazole typically involves the condensation of o-phenylenediamine with propanal under acidic conditions. This reaction forms the benzimidazole ring, which is then further functionalized to introduce the propanol group. The reaction conditions often include the use of formic acid or trimethyl orthoformate as a condensing agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Catalysts such as zinc or iron are often employed to enhance the reaction yield and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Hydroxypropyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form benzimidazole derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation or nitration reactions can introduce substituents onto the benzimidazole ring, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), catalysts (iron, zinc).
Major Products:
- Oxidized benzimidazole derivatives
- Reduced alcohols or amines
- Substituted benzimidazole compounds
Scientific Research Applications
2-(3-Hydroxypropyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-(3-Hydroxypropyl)benzimidazole can be compared with other benzimidazole derivatives:
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-7-3-6-10-11-8-4-1-2-5-9(8)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFSGSFSOWEIGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178777 | |
Record name | 2-Benzimidazolepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2403-66-9 | |
Record name | 1H-Benzimidazole-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2403-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzimidazolepropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzimidazolepropanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62090 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzimidazolepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(hydroxypropyl)-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.538 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BENZIMIDAZOLEPROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LZ4PT9DUU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights do we have about the structure of 2-(3-Hydroxypropyl)benzimidazole?
A1: Research has provided a detailed look into the molecular and crystal structures of this compound and its nitrate salt []. This involved determining the spatial arrangement of atoms within the molecule and analyzing its crystal packing. Additionally, Hirshfeld surface analysis and fingerprint plots were generated. These tools help visualize and quantify the interactions between molecules within the crystal lattice, providing insights into the compound's solid-state behavior.
Q2: What are the potential applications of this compound in materials science?
A2: While the provided research primarily focuses on the structural analysis of this compound and its nitrate salt, it lays the groundwork for exploring its potential applications []. Understanding the molecular interactions and crystal packing of this compound can be valuable in designing materials with specific properties. For example, the presence of the hydroxyl group in the molecule introduces hydrogen bonding capabilities, which can influence the material's solubility, melting point, and mechanical strength. Further research could explore its potential use in areas like crystal engineering, pharmaceutical formulation, or as a building block for supramolecular assemblies.
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